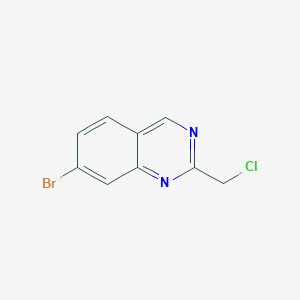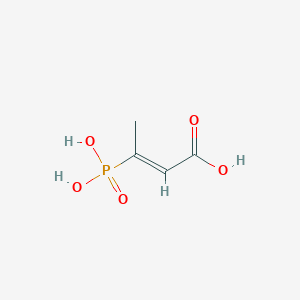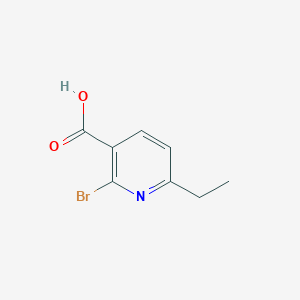
7-Bromo-2-(chloromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(chloromethyl)quinazoline: is a heterocyclic aromatic compound that contains both bromine and chlorine atoms. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(chloromethyl)quinazoline typically involves the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Chloromethylation: The chloromethyl group is introduced at the 2nd position using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The bromine atom can participate in oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or alkoxy derivatives.
Oxidation Products: Oxidized quinazoline derivatives with varying oxidation states.
Reduction Products: Reduced quinazoline derivatives with hydrogenated functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 7-Bromo-2-(chloromethyl)quinazoline serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Biology:
Biological Probes: The compound is used as a biological probe to study enzyme interactions and cellular pathways.
Medicine:
Drug Development: It is explored for its potential in developing drugs for treating cancer, bacterial infections, and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
Mechanism: The mechanism of action of 7-Bromo-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cellular processes, leading to therapeutic effects.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
7-Bromo-2-(methyl)quinazoline: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
7-Chloro-2-(bromomethyl)quinazoline: Contains chlorine instead of bromine at the 7th position.
Uniqueness: 7-Bromo-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in various fields.
Propiedades
Fórmula molecular |
C9H6BrClN2 |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
7-bromo-2-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6-5-12-9(4-11)13-8(6)3-7/h1-3,5H,4H2 |
Clave InChI |
PDZOVHROBCMEQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(N=C2C=C1Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)

![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)


![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)

